molecular formula C13H12N4 B11886142 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1216061-95-8

8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11886142
CAS No.: 1216061-95-8
M. Wt: 224.26 g/mol
InChI Key: XZDIHWUZZFOGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine ( 1216061-95-8) is a high-purity imidazo[1,2-a]pyridine derivative of significant interest in medicinal chemistry and oncology research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known to be present in several marketed drugs and associated with a wide range of pharmacological activities [4] [9] . This specific amine derivative is primarily valuable for researchers investigating novel anti-cancer and anti-inflammatory agents. Studies on closely related 3-aminoimidazo[1,2-a]pyridine compounds have demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10) [9] . The core imidazo[1,2-a]pyridine structure is recognized for its ability to modulate key inflammatory pathways. Recent scientific investigations indicate that analogous derivatives exert their anti-inflammatory effects by selectively suppressing the NF-κB and STAT3 signaling pathways [2] . This mechanism leads to the downregulation of critical inflammatory mediators such as COX-2 and iNOS, as well as a reduction in the production of pro-inflammatory cytokines [2] [10] . With a molecular formula of C 13 H 12 N 4 and a molecular weight of 224.26 g/mol, this compound is supplied for research applications. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability [3] . Researchers will find this compound a crucial building block for the synthesis and biological evaluation of new potential therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1216061-95-8

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

8-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C13H12N4/c1-9-5-4-8-17-12(14)11(16-13(9)17)10-6-2-3-7-15-10/h2-8H,14H2,1H3

InChI Key

XZDIHWUZZFOGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2N)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The domino A³-coupling (aldehyde-amine-alkyne coupling) represents a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. This one-pot, three-component reaction combines 2-aminopyridines, aldehydes, and terminal alkynes under catalytic conditions to form the heterocyclic core. For 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, the reaction proceeds via:

  • Condensation : 2-Amino-4-methylpyridine reacts with pyridine-2-carbaldehyde to form an imine intermediate.

  • Nucleophilic Addition : Phenylacetylene or methylacetylene adds to the imine, facilitated by a Brønsted acid catalyst.

  • Cyclization : Intramolecular cyclization yields the imidazo[1,2-a]pyridine ring, with subsequent aromatization completing the process.

Optimized Conditions :

  • Catalyst : 10 mol% p-toluenesulfonic acid (TosOH)

  • Solvent : Methanol (MeOH) or ethanol (EtOH)

  • Temperature : 50–70°C

  • Reaction Time : 6–12 hours

Under these conditions, yields of 80–87% are achieved, with scalability demonstrated at 20 mmol scale without yield reduction.

Modified Groebke-Blackburn-Bienaymé Cyclization

In Situ Isocyanide Generation

Traditional Groebke-Blackburn reactions require pre-synthesized isocyanides, which are often unstable. A sequential one-pot protocol addresses this limitation by generating isocyanides in situ from primary amines (e.g., 2,4,4-trimethylpentan-2-amine) via dehydration with phosgene analogs. For the target compound:

  • Isocyanide Formation : 2,4,4-Trimethylpentan-2-amine reacts with triphosgene in dichloromethane.

  • Three-Component Cyclization : The isocyanide intermediate couples with 2-amino-4-methylpyridine and pyridine-2-carbaldehyde in methanol.

  • Acid Catalysis : TosOH (0.2 equiv) accelerates imine formation and cyclization at 70°C.

Key Advantages :

  • Eliminates hazardous isocyanide handling.

  • Yields improve to 85–90% with microwave assistance (30 minutes at 120°C).

Transition-Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Post-cyclization functionalization enables introduction of the 3-amine group. A palladium-catalyzed amination protocol employs:

  • Catalyst System : Pd₂(dba)₃/XantPhos

  • Base : t-BuONa

  • Solvent : Toluene at 110°C.

Procedure :

  • Brominate the C3 position of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine using NBS in acetonitrile.

  • React the 3-bromo intermediate with aqueous ammonia under catalytic conditions to install the amine group.

Yield : 70–75% over two steps.

Green Chemistry Metrics and Solvent Optimization

Environmental Factor (E-Factor) Analysis

Domino A³-coupling outperforms conventional methods with an E-factor of 8.2 (vs. 15–20 for classical routes), attributed to:

  • Solvent Choice : MeOH (recyclable) vs. DMF or DMSO.

  • Catalyst Loading : 10 mol% TosOH vs. stoichiometric Lewis acids.

Table 1 : Comparative E-Factors for Imidazo[1,2-a]pyridine Synthesis

MethodSolventCatalystE-FactorYield (%)
Domino A³-CouplingMeOHTosOH8.287
Groebke-BlackburnMeOH/CH₂Cl₂None12.585
Cross-CouplingToluenePd₂(dba)₃18.775

Industrial-Scale Production and Process Challenges

Gram-Scale Synthesis

A representative 20 mmol scale synthesis demonstrates feasibility:

  • Inputs : 2-Amino-4-methylpyridine (2.16 g), pyridine-2-carbaldehyde (2.14 g), phenylacetylene (2.62 mL).

  • Output : 4.89 g (87% yield) of pure product after column chromatography.

Critical Challenges :

  • Purification : Silica gel chromatography remains necessary due to polar byproducts.

  • Moisture Sensitivity : Imine intermediates require anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been identified as a promising candidate for several therapeutic applications:

1.1 Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antitumor properties. The incorporation of an exocyclic amine in 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine enhances its binding affinity to biological targets involved in tumor progression, making it a potential lead compound for cancer therapy .

1.2 Neurological Disorders
The compound has shown promise in targeting the adenosine A2A receptor, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can improve selectivity and potency against these receptors, offering new avenues for treating neurological disorders .

1.3 Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial activities against various pathogens. The structural features of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine may contribute to its effectiveness as an antimicrobial agent .

Synthetic Methodologies

The synthesis of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves palladium-catalyzed coupling reactions, which allow for the introduction of various substituents on the imidazo[1,2-a]pyridine core. This method not only facilitates the formation of the desired compound but also enables the exploration of structure-activity relationships .

Table 1: Synthetic Pathways for Imidazo[1,2-a]pyridine Derivatives

Synthetic MethodDescription
Palladium-Catalyzed CouplingUtilizes palladium catalysts to form carbon-carbon bonds between aromatic compounds.
N-Hydroxysuccinimidyl Activated Ester MethodInvolves activation of esters for nucleophilic substitution reactions.

Structural Modifications and Their Impact

Modifying the structure of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can significantly impact its biological activity:

3.1 Substituent Effects
The introduction of different substituents at positions 2 and 6 on the imidazo[1,2-a]pyridine ring can enhance interaction with biological targets while maintaining low cytotoxicity .

3.2 Computational Studies
Quantum chemical investigations have been employed to understand the electronic properties and reactivity of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. These studies provide insights into how structural changes influence pharmacokinetic properties and biological activity .

Case Studies

Several studies have highlighted the potential applications of this compound:

4.1 Study on Adenosine Receptor Affinity
A recent study synthesized various derivatives of imidazo[1,2-a]pyridines and evaluated their affinity for adenosine receptors. The results indicated that specific modifications led to enhanced binding affinities compared to existing drugs .

4.2 Antimicrobial Activity Evaluation
In vitro tests conducted on derivatives of imidazo[1,2-a]pyridine showed promising results against a range of bacterial strains. The structure-function relationship was explored to identify key features contributing to antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . The compound’s ability to modulate this pathway makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Substituent Effects on COX-2 Inhibition

Compound Name Substituents COX-2 IC50 (µM) Selectivity Index (COX-2/COX-1) Key Features
5n (MIA) 8-Methyl, 2-(4-(methylsulfonyl)phenyl), N-(p-tolyl) 0.07 508.6 Highest COX-2 selectivity; anti-inflammatory activity in cancer cell lines
Target Compound 8-Methyl, 2-(pyridin-2-yl) N/A N/A Pyridinyl group may reduce electron-withdrawing effects vs. methylsulfonyl
6-Bromo-2-(pyridin-2-yl) analog 6-Bromo, 2-(pyridin-2-yl) N/A N/A Bromine at position 6 may enhance steric hindrance or alter electronic properties

Key Findings :

  • The 4-(methylsulfonyl)phenyl group in 5n significantly enhances COX-2 selectivity due to its strong electron-withdrawing nature and hydrophobic interactions .
  • Replacement with pyridin-2-yl (as in the target compound) may reduce COX-2 affinity but improve solubility due to the nitrogen atom’s polarity.

Impact of Halogen and Nitro Substituents

Compound Name Substituents Biological Activity/Properties Reference
6-Chloro-N-phenyl-2-(3-pyridinyl) 6-Chloro, 2-(3-pyridinyl), N-phenyl Potential antitrypanosomal activity (inferred from analogs)
8-Methyl-2-(3-nitrophenyl) 8-Methyl, 2-(3-nitrophenyl) Nitro group introduces strong electron-withdrawing effects

Key Findings :

  • Halogens (e.g., Cl, Br) at position 6 improve metabolic stability and binding affinity in some cases, as seen in antitrypanosomal agents .
  • Nitro groups (e.g., 3-nitrophenyl in ) may enhance reactivity but reduce bioavailability due to increased polarity.

Role of N-Substituents and Bulky Groups

Compound Name N-Substituent Key Properties Reference
N-tert-Butyl-2-(4-methoxyphenyl) N-tert-butyl Improved lipophilicity and crystal packing
N-(2,4,4-Trimethylpentan-2-yl) Bulky alkyl group Enhanced solubility and metabolic stability

Key Findings :

  • The 3-amine in the target compound allows for versatile modifications, such as amidation or alkylation, to optimize pharmacokinetics .

Structural Diversity in Imidazo[1,2-a]pyridine Derivatives

and highlight structural diversity:

  • KOXGEM : 6-Bromo-2-(4-bromophenyl) substitution shows strong intermolecular halogen bonding .
  • DABTEI : 2-(4-Methoxyphenyl)-6-nitro substitution combines electron-donating and -withdrawing groups for balanced reactivity .

Key Trends :

  • Electron-donating groups (e.g., methyl, methoxy) at position 8 or 2 improve solubility and bioavailability.
  • Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance target affinity but may require formulation adjustments.

Biological Activity

Overview

8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (CAS No. 1216061-95-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazopyridine family, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular formula of 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is C13H12N4C_{13}H_{12}N_{4}, with a molecular weight of 224.26 g/mol. Its structure includes a methyl group and a pyridine ring, contributing to its biological activity.

Biological Activities

Recent studies have highlighted the following biological activities associated with 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine:

Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The structure–activity relationship (SAR) analysis reveals that modifications to the imidazopyridine scaffold can enhance antiproliferative effects, often measured by IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundCell LineIC50 (µM)
8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amineMDA-MB-231TBD
Similar Derivative AHeLa0.0046
Similar Derivative BMDA-MB-2314.9

Antimicrobial Activity

Imidazopyridines are also recognized for their antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial and fungal strains. The presence of electron-donating groups in the structure often correlates with increased antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazopyridines has been documented through in vitro assays assessing COX enzyme inhibition. Compounds similar to 8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine have demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory response.

CompoundCOX Inhibition IC50 (µM)
8-Methyl Derivative CTBD
Celecoxib (Standard)0.04

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazopyridine core can significantly influence biological activity. For example:

  • Substituents: The introduction of hydroxyl (-OH) or methoxy (-OCH₃) groups has been shown to enhance anticancer activity.
  • Positioning: The position of substituents on the pyridine ring affects the binding affinity and overall potency against target enzymes or receptors.

Case Studies

  • Anticancer Evaluation: A study evaluated the antiproliferative effect of various imidazopyridine derivatives on cancer cell lines, revealing that specific modifications led to lower IC50 values, indicating enhanced potency.
    • Findings: Derivatives with multiple -OH groups showed improved activity against HeLa cells compared to their counterparts with fewer functional groups.
  • Inflammation Model: In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation markers compared to control groups.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepConditionsYieldReference
CyclocondensationI₂, EtOH, 80°C, 12 h78%
BrominationBr₂, DCM, 0°C, 2 h65%
Amine FunctionalizationNH₃/MeOH, 60°C, 6 h82%

Basic: How can researchers validate the molecular structure and purity of this compound?

Methodological Answer:
Structural confirmation relies on spectral and analytical

  • NMR Spectroscopy : ¹H NMR peaks for the pyridin-2-yl group appear as doublets (δ 8.5–8.7 ppm, J = 4.8 Hz), while the imidazo[1,2-a]pyridine core shows aromatic protons at δ 7.2–7.9 ppm. ¹³C NMR confirms the methyl group (δ 22.5 ppm) and pyridine carbons (δ 120–150 ppm) .
  • Mass Spectrometry : ESI-HRMS should match the molecular ion [M+H]⁺ at m/z 239.1192 (calculated for C₁₃H₁₃N₄) .
  • HPLC-PDA : Purity >95% is achievable using a C18 column (acetonitrile/water, 70:30, 1 mL/min) with UV detection at 254 nm .

Advanced: What strategies enhance the bioactivity of this compound through structural modifications?

Methodological Answer:
Key modifications to improve target binding or solubility include:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃ at the 8-position) increases metabolic stability, as seen in COX-2 inhibitors (IC₅₀ improved from 12 μM to 0.8 μM) .
  • Amine Functionalization : Acylation of the 3-amine (e.g., with benzoyl chloride) enhances receptor affinity. For example, N-benzoyl derivatives show 10-fold higher binding to kinase targets .
  • Heterocycle Fusion : Adding a thiophene or piperidine ring (e.g., at the 2-position) improves pharmacokinetic properties, as demonstrated in antibacterial studies (MIC reduced from 32 μg/mL to 4 μg/mL) .

Q. Table 2: Structure-Activity Relationship (SAR) Highlights

ModificationBiological ImpactReference
8-CF₃ substitutionCOX-2 inhibition (IC₅₀ = 0.8 μM)
N-BenzoylationKinase binding ΔG = -9.2 kcal/mol
Thiophene additionAntibacterial MIC = 4 μg/mL

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for kinase assays) and validate via Western blot .
  • Impurity Profiling : LC-MS/MS detects byproducts (e.g., deaminated derivatives) that may interfere with activity .
  • Dose-Response Curves : EC₅₀/IC₅₀ values should be calculated across ≥3 independent replicates to confirm reproducibility .

Example : A study reporting weak antibacterial activity (MIC = 32 μg/mL) vs. potent activity (MIC = 4 μg/mL) was traced to differences in bacterial strain susceptibility (Gram-positive vs. Gram-negative) .

Advanced: What computational methods aid in elucidating the mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina predicts binding modes to targets like COX-2 (PDB: 3LN1). Pyridin-2-yl groups form π-π interactions with Tyr385, while the methyl group stabilizes hydrophobic pockets .
  • DFT Calculations : B3LYP/6-31G* optimizations reveal charge distribution, showing the 3-amine as a hydrogen-bond donor (QTAIM analysis) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Solvent Selection : Replace DCM with EtOAc for greener large-scale reactions .
  • Catalyst Recovery : Immobilized iodine on silica improves recyclability (5 cycles, <10% yield drop) .
  • Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for faster throughput .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.